2'-Deoxy-2-fluoroadenosine
Overview
Description
2-Fluoro-2’-Deoxyadenosine is a synthetic nucleoside analog, structurally similar to deoxyadenosine but with a fluorine atom replacing the hydrogen at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific and medical applications.
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-2-fluoroadenosine is E. coli purine nucleoside phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
2’-Deoxy-2-fluoroadenosine interacts with its target, PNP, and is efficiently cleaved by this enzyme to produce the toxic agent 2-fluoroadenine (FAde) . This interaction leads to the inhibition of the enzyme, disrupting the purine salvage pathway.
Biochemical Pathways
The biochemical pathway primarily affected by 2’-Deoxy-2-fluoroadenosine is the purine salvage pathway . This pathway recycles purines from old, degraded DNA to synthesize new DNA molecules. By inhibiting PNP, 2’-Deoxy-2-fluoroadenosine disrupts this pathway, leading to a decrease in nucleotide synthesis.
Result of Action
The result of 2’-Deoxy-2-fluoroadenosine’s action is the production of the toxic agent 2-fluoroadenine (FAde), which shows excellent in vivo activity against tumors expressing E. coli PNP . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.
Action Environment
The action of 2’-Deoxy-2-fluoroadenosine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . .
Biochemical Analysis
Biochemical Properties
2’-Deoxy-2-fluoroadenosine interacts with various enzymes and proteins. It can be cleaved efficiently by E. coli purine nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (FAde), showing excellent in vivo activity against tumors expressing E. coli PNP .
Cellular Effects
2’-Deoxy-2-fluoroadenosine has been shown to have significant effects on cellular processes. It exhibits activity against a wide spectrum of wild-type and multidrug-resistant clinical human immunodeficiency virus type 1 (HIV-1) isolates . It also has antiviral properties against influenza and SARS .
Molecular Mechanism
The mechanism of action of 2’-Deoxy-2-fluoroadenosine involves its incorporation into the growing RNA chain during transcription, which can lead to termination of the RNA synthesis . It is also a potential prodrug for 2-fluoroadenine, involving deoxygenation by reduction of the 2′-thiocarbonylimidazolide with (Tms)3SiH as a hydrogen donor .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-Deoxy-2-fluoroadenosine has been shown to be chemically stable and does not require special care during handling or shipment . Its effects on cellular function over time have not been extensively studied.
Metabolic Pathways
2’-Deoxy-2-fluoroadenosine is involved in the purine metabolism pathway. It can be cleaved by E. coli purine nucleoside phosphorylase (PNP) to produce 2-fluoroadenine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-Deoxyadenosine typically involves the fluorination of 2’-deoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of 2-Fluoro-2’-Deoxyadenosine may involve enzymatic synthesis using purine nucleoside phosphorylases. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2’-Deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2’-deoxy-2-thioadenosine can be formed.
Oxidation Products: Oxidation can lead to the formation of 2’-deoxyadenosine derivatives with altered functional groups.
Scientific Research Applications
2-Fluoro-2’-Deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of modified oligonucleotides for therapeutic and diagnostic purposes.
Comparison with Similar Compounds
2’-Deoxyadenosine: Lacks the fluorine atom, making it less stable and less effective in certain applications.
2-Fluoro-2’-Deoxyuridine: Another fluorinated nucleoside analog with different biological activities.
Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.
Uniqueness: 2-Fluoro-2’-Deoxyadenosine is unique due to its specific fluorination at the 2’ position, which enhances its stability and efficacy. This modification allows it to be used in applications where other nucleoside analogs may fail, particularly in targeting specific enzymes and pathways involved in DNA synthesis and repair .
Properties
IUPAC Name |
5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPYUXAXLRFWQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944281 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-13-0, 21679-12-9 | |
Record name | NSC123799 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adenosine, 2'-deoxy-2-fluoro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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